molecular formula C21H25N5O3S B2889111 2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1251561-46-2

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2889111
CAS No.: 1251561-46-2
M. Wt: 427.52
InChI Key: LPUZTHJFISYBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Thiadiazole derivatives are a focus of synthesis and biological activity studies due to their diverse pharmacological properties. Compounds containing the thiadiazole moiety, similar to the queried chemical, have been synthesized and evaluated for various biological activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine showed potential inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their utility in addressing bacterial infections in agriculture (Xia, 2015).

Anticancer and Antimicrobial Potential

The structural modification and synthesis of thiadiazole derivatives have been explored for their anticancer and antimicrobial properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated high DNA protective ability and strong antimicrobial activity against certain strains, such as S. epidermidis. These findings suggest the potential of thiadiazole derivatives in developing therapies with minimum cytotoxicity against cancer cells and combating microbial infections (Gür et al., 2020).

Photodynamic Therapy Application

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, sharing structural similarities with the queried compound, have shown promising properties for photodynamic therapy (PDT) applications in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photosensitizers used in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibitory Activities

The exploration of thiadiazole analogs for their enzyme inhibitory activities provides another avenue of research. Compounds synthesized through conventional and microwave-assisted protocols have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase. Such studies aid in understanding the compounds' binding modes and developing inhibitors for therapeutic applications (Virk et al., 2018).

Properties

IUPAC Name

2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-11-18(25-29-14)22-19(27)13-26-9-7-16(8-10-26)21-24-23-20(30-21)12-15-3-5-17(28-2)6-4-15/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUZTHJFISYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.